4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that features a combination of isoxazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multiple steps, including the formation of the isoxazole and pyrazole rings, followed by their coupling. Common synthetic methods for isoxazoles involve cycloaddition reactions, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is becoming more common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyrazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]methylpiperidine hydrochloride
- 4-[2-(3-methyl-5-isoxazolyl)ethyl]-4-piperidinol hydrochloride
Uniqueness
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to the specific combination of isoxazole and pyrazole rings, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-15-22(16(2)31-27-15)14-30-21-8-6-18(7-9-21)23(29)26-20-11-25-28(13-20)12-17-4-3-5-19(24)10-17/h3-11,13H,12,14H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJLQJLWPXKAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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